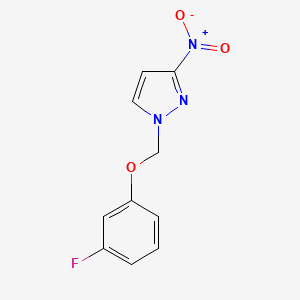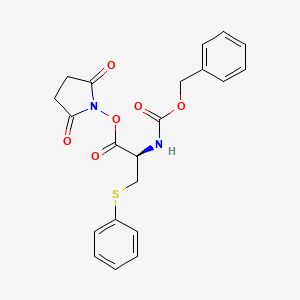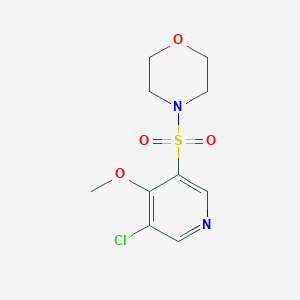
4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an aminopropyl group attached to a benzene ring, which is further substituted with a sulfonamide group and a methyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and amines.
Reaction Conditions: The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations.
Sulfonation: The benzene ring is sulfonated using reagents like chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.
Amination: The aminopropyl group is introduced through a nucleophilic substitution reaction using appropriate amines.
Methylation: The final step involves the methylation of the amine group to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.
化学反応の分析
Types of Reactions
4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted compounds with various functional groups.
科学的研究の応用
4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the modulation of inflammatory responses.
類似化合物との比較
Similar Compounds
4-(2-Aminopropyl)benzene-1-sulfonamide: Lacks the N-methyl group, which may affect its biological activity and solubility.
N-Methyl-4-(2-aminopropyl)benzene-1-sulfonamide: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide: Similar structure but without the hydrochloride salt, affecting its stability and solubility.
Uniqueness
4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C10H17ClN2O2S |
|---|---|
分子量 |
264.77 g/mol |
IUPAC名 |
4-(2-aminopropyl)-N-methylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C10H16N2O2S.ClH/c1-8(11)7-9-3-5-10(6-4-9)15(13,14)12-2;/h3-6,8,12H,7,11H2,1-2H3;1H |
InChIキー |
AYPBWXFFLBYDKQ-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=C(C=C1)S(=O)(=O)NC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[4-[[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate;hydrochloride](/img/structure/B11819192.png)

![Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate](/img/structure/B11819201.png)







